Ethyl 2-(2-ethylbutanoylamino)acetate
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Overview
Description
Ethyl 2-(2-ethylbutanoylamino)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an ethyl group attached to the nitrogen atom of an amide and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-ethylbutanoylamino)acetate can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with an alcohol. The general reaction is as follows: [ \text{RCOCl} + \text{R’OH} \rightarrow \text{RCOOR’} + \text{HCl} ] In this case, the acid chloride is 2-ethylbutanoyl chloride, and the alcohol is ethyl glycolate. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid by-product.
Industrial Production Methods: Industrial production of esters like this compound often involves the Fischer esterification process. This method uses a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce the ester and water: [ \text{RCOOH} + \text{R’OH} \rightarrow \text{RCOOR’} + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 2-(2-ethylbutanoylamino)acetate can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: 2-ethylbutanoic acid and ethanol.
Reduction: 2-ethylbutanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-ethylbutanoylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethylbutanoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The amide group can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Ethyl 2-(2-ethylbutanoylamino)acetate can be compared with other esters and amides:
Ethyl acetate: A simpler ester with a similar structure but lacking the amide group.
Methyl butanoate: Another ester with a similar carbon chain length but different functional groups.
N-ethylbutanamide: An amide with a similar structure but lacking the ester group.
Properties
IUPAC Name |
ethyl 2-(2-ethylbutanoylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-8(5-2)10(13)11-7-9(12)14-6-3/h8H,4-7H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOWFWDQHHSWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367467 |
Source
|
Record name | ethyl 2-(2-ethylbutanoylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-02-0 |
Source
|
Record name | ethyl 2-(2-ethylbutanoylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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